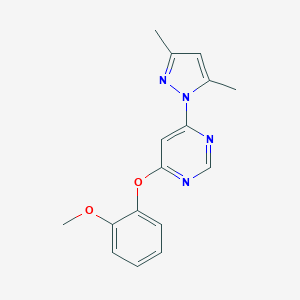
3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of nicotinic acid and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is not well understood. However, it is believed to act as a nucleophile and react with electrophilic compounds to form covalent bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. However, studies have shown that this compound can cause irritation to the skin, eyes, and respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate in lab experiments include its high reactivity and specificity. However, its limitations include its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several areas of research where 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate can be applied. These include the development of new pharmaceuticals, agrochemicals, and fluorescent dyes. Future research can also focus on understanding the mechanism of action of this compound and its potential applications in other fields such as materials science and nanotechnology.
In conclusion, 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is a chemical compound that has significant potential in scientific research. Its high reactivity and specificity make it a valuable reagent in organic synthesis, while its potential applications in other fields make it a promising area of research for the future. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Synthesemethoden
The synthesis of 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is a complex process that involves several steps. The starting materials for the synthesis include 3,4-dimethylphenol, 2,6-dichloro-5-fluoronicotinic acid, and thionyl chloride. The reaction is carried out in the presence of a catalyst such as zinc chloride or aluminum chloride.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate in scientific research are vast. This compound is commonly used as a reagent in organic synthesis, especially in the synthesis of pharmaceuticals and agrochemicals. It is also used in the preparation of fluorescent dyes and as a precursor for the synthesis of other organic compounds.
Eigenschaften
Produktname |
3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate |
|---|---|
Molekularformel |
C14H10Cl2FNO2 |
Molekulargewicht |
314.1 g/mol |
IUPAC-Name |
(3,4-dimethylphenyl) 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C14H10Cl2FNO2/c1-7-3-4-9(5-8(7)2)20-14(19)10-6-11(17)13(16)18-12(10)15/h3-6H,1-2H3 |
InChI-Schlüssel |
KTGVGJPOWTYBFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287599.png)
![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)

![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)




![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)
![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)


![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)